![molecular formula C21H11Cl2F3N2OS B3122502 N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 303147-52-6](/img/structure/B3122502.png)
N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide
Overview
Description
N-{5-cyano-2-[(2,6-dichlorophenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide is a chemical compound with the molecular formula C21H11Cl2F3N2OS . It is available for purchase from various chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results .Scientific Research Applications
Supramolecular Chemistry Applications
Compounds similar to the one , like benzene-1,3,5-tricarboxamides (BTAs), have been pivotal in supramolecular chemistry due to their simple structure and self-assembly behavior. They form nanometer-sized, rod-like structures stabilized by threefold hydrogen bonding. These properties make BTAs suitable for applications in nanotechnology, polymer processing, and even in biomedical fields, showing the adaptability of such structures in creating versatile building blocks for advanced materials and applications (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Ligand Applications
In organic synthesis, the strategic introduction of specific functional groups, akin to the complex molecule mentioned, allows for the control over the regiochemistry of radical cyclizations. This control is essential for synthesizing physiologically active compounds, including carbo- and heterocyclic compounds. Such methodologies are crucial for developing new pharmaceuticals and therapeutic agents, demonstrating the molecule's relevance in synthetic organic chemistry (Ishibashi & Tamura, 2004).
Environmental Science Applications
Research into the degradation and treatment of organic pollutants in wastewater has shown that certain redox mediators can enhance the efficiency of pollutant degradation. This is particularly relevant for compounds resistant to breakdown. Studies on enzymes and redox mediators, including structures similar to the specified molecule, have shown promise in improving the remediation of aromatic compounds present in industrial effluents, highlighting the environmental significance of such compounds (Husain & Husain, 2007).
Antimicrobial and Antifungal Applications
Compounds from cyanobacteria, displaying structural complexity akin to the molecule , have shown significant antimicrobial, antifungal, and antimycobacterial activities. These compounds, including alkaloids, aromatic compounds, and cyclic peptides, have potential pharmaceutical applications, underscoring the importance of structurally complex molecules in discovering new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Safety and Hazards
properties
IUPAC Name |
N-[5-cyano-2-(2,6-dichlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl2F3N2OS/c22-15-5-2-6-16(23)19(15)30-18-8-7-12(11-27)9-17(18)28-20(29)13-3-1-4-14(10-13)21(24,25)26/h1-10H,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHLSYJBWMRFAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)C#N)SC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl2F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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